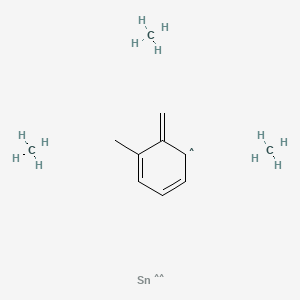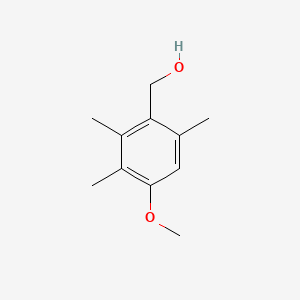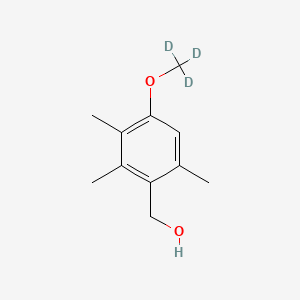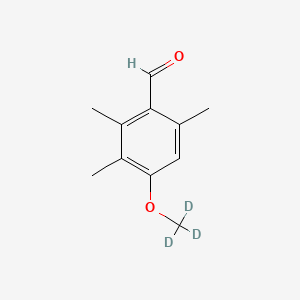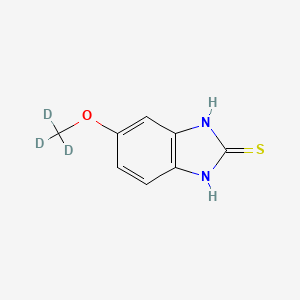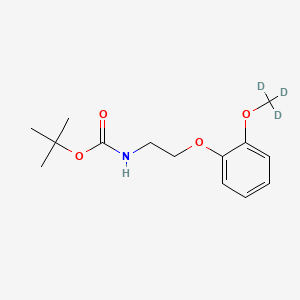
2-(2-t-Boc-aminoethoxy)anisole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organometallic Chemistry
- "2-methylanisole," a compound related to "2-(2-t-Boc-aminoethoxy)anisole-d3," has been studied in the context of organometallic chemistry. Researchers examined its thermal activation by an Ir(III) complex, which led to a variety of hydride complexes. This research contributes to understanding the reactivity of anisole derivatives in organometallic reactions (Santos, Mereiter, & Paneque, 2013).
Peptide and Protein Chemistry
- Research on "Boc-amino acids," closely related to "2-(2-t-Boc-aminoethoxy)anisole-d3," has been significant in peptide and protein chemistry. For instance, the interaction of Boc-amino acids with cyclic tetrapeptides has been studied, revealing insights into molecular interactions and chiral discrimination (McEwen & Ottosson, 1993). Additionally, research into the synthesis of 3-amino-3-aryl-2-oxindoles using Rh catalysis with N-Boc-protected ketimines highlights the application of Boc-amino acids in the synthesis of biologically active compounds (Marques & Burke, 2016).
Polymer Chemistry
- In polymer materials chemistry, the tert-butoxycarbonyl (BOC) group, a component of "2-(2-t-Boc-aminoethoxy)anisole-d3," has been used for the protection of functional groups. A study on methacrylate polymers containing the BOC moiety investigated their thermal decomposition, revealing important insights for the field of polymer chemistry (Jing, Suzuki, & Matsumoto, 2019).
Catalysis Research
- The compound's relevance in catalysis research is evident from studies like the selective vapor-phase hydrodeoxygenation of anisole to benzene on molybdenum carbide catalysts. This research highlights the role of anisole derivatives in catalytic reactions and their potential applications (Lee, Wang, Wu, & Bhan, 2014).
Organic Synthesis
- In organic synthesis, the tert-butyloxycarbonyl (BOC) group, part of "2-(2-t-Boc-aminoethoxy)anisole-d3," has been utilized for chemoselective N-tert-butyloxycarbonylation of amines in water, demonstrating its versatility and effectiveness in this domain (Chankeshwara & Chakraborti, 2006).
Spectroscopy and Electron Transfer Studies
- The compound's derivatives have also been explored in spectroscopy and electron transfer studies. For example, research into the transient properties of redox-active amino acid dyads involving Boc-lysine demonstrated applications in understanding electron transfer processes (Mecklenburg, McCafferty, Schoonover, Peek, Erickson, & Meyer, 1994).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYUJKXCGVQDJ-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

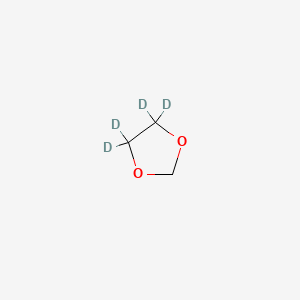
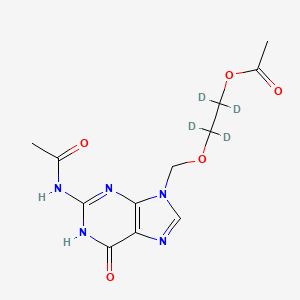

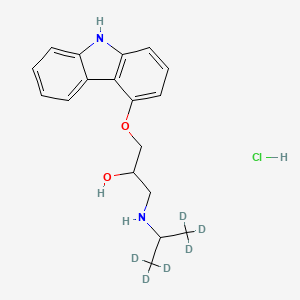
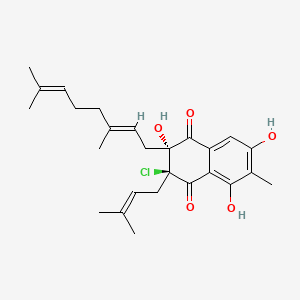

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)
